(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the chromenyl and isobutoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, base reagents, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: This compound shares some structural similarities but differs in its functional groups and reactivity.
Disilane-bridged architectures: These compounds have unique electronic properties due to the presence of Si-Si bonds, which differ from the thiazolo[3,2-b][1,2,4]triazole structure.
Uniqueness
(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
618075-63-1 |
---|---|
Molecular Formula |
C25H23N3O3S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H23N3O3S/c1-15(2)14-30-20-10-8-17(9-11-20)23-26-25-28(27-23)24(29)22(32-25)13-19-12-18-6-4-5-7-21(18)31-16(19)3/h4-13,15-16H,14H2,1-3H3/b22-13+ |
InChI Key |
QRNJNWMARROPQP-LPYMAVHISA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC(C)C)S3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC(C)C)S3 |
Origin of Product |
United States |
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